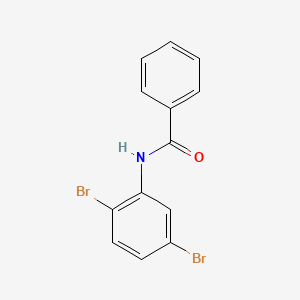

N-(2,5-Dibromophenyl)benzamide

描述

Overview of Benzamide (B126) Derivatives in Medicinal Chemistry and Advanced Materials Science

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in the development of a wide array of functional molecules. In medicinal chemistry, benzamide derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nanobioletters.commdpi.com The amide linkage is a key feature in many pharmaceutical drugs, contributing to their stability and ability to form crucial hydrogen bonds with biological targets such as enzymes and receptors. nanobioletters.com

In the realm of advanced materials science, the benzamide backbone serves as a versatile building block for the synthesis of high-performance polymers and functional organic materials. The rigid aromatic structure combined with the hydrogen-bonding capability of the amide group can impart desirable properties such as thermal stability, mechanical strength, and specific electronic or photophysical characteristics. These attributes make them valuable in the development of novel polymers, dyes, and electronic components.

Rationale for Investigating Halogenated Benzamides, with a Focus on Dibrominated Analogues

The introduction of halogen atoms, particularly bromine, into the benzamide scaffold is a strategic approach to modulate the physicochemical and biological properties of the parent compound. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Bromine atoms, with their specific size and electronegativity, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering.

The investigation of dibrominated analogues like N-(2,5-Dibromophenyl)benzamide is driven by the desire to fine-tune these properties with greater precision. The presence and position of two bromine atoms on the phenyl ring can create specific electronic and steric environments, potentially leading to enhanced biological activity or novel material properties. Research into related halogenated benzamides has shown that the substitution pattern is critical. For instance, studies on various chlorinated and brominated benzamides have demonstrated significant differences in their biological activities based on the halogen's position. mdpi.commdpi.com

Scope and Significance of Academic Research on this compound

While extensive research exists for the broader class of halogenated benzamides, specific academic literature focusing solely on this compound is limited. Much of the available information comes from its inclusion in larger studies of related compounds or as an intermediate in the synthesis of more complex molecules. For example, the related compound 2-((4-Ethylphenoxy)methyl)-N-(2,5-dibromophenylcarbamothioyl)benzamide was synthesized and characterized, indicating the utility of this compound as a precursor in synthetic chemistry. nih.gov

Below are tables detailing the properties of the constituent parts of this compound and a related compound, illustrating the type of data generated in such research.

Table 1: Properties of Precursors to this compound Data for this table is sourced from publicly available chemical databases and is for illustrative purposes.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

|---|---|---|---|

| Benzoyl chloride | C₇H₅ClO | 140.57 | Acylating agent |

Table 2: Analytical Data for a Related N-phenylcarbamothioylbenzamide Derivative Data from the synthesis of 2-((4-Ethylphenoxy)methyl)-N-(2,5-dibromophenylcarbamothioyl)benzamide. nih.gov

| Analytical Technique | Observed Data |

|---|---|

| Molecular Formula | C₂₃H₂₀Br₂N₂O₂S |

| Molecular Weight | 548.29 g/mol |

| Elemental Analysis (% Found) | C: 50.21, H: 3.59, N: 5.11, S: 5.81 |

| ¹H-NMR (DMSO-d₆, δ ppm) | Signals corresponding to the structure |

| ¹³C-NMR (DMSO-d₆, δ ppm) | Signals corresponding to the structure |

This focused examination, while highlighting the scarcity of dedicated research on this compound, underscores its potential value within the broader context of chemical science. Further detailed investigation is warranted to fully elucidate its unique properties and potential applications.

属性

IUPAC Name |

N-(2,5-dibromophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NO/c14-10-6-7-11(15)12(8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQSHTAGAXBJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653472 | |

| Record name | N-(2,5-Dibromophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860555-85-7 | |

| Record name | N-(2,5-Dibromophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of N 2,5 Dibromophenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of N-(2,5-Dibromophenyl)benzamide would be expected to exhibit distinct signals corresponding to the protons on the two aromatic rings and the amide N-H proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl group, as well as the anisotropic effects of the aromatic rings.

The protons on the benzoyl ring would likely appear as a set of multiplets in the downfield region, typically between δ 7.5 and 8.0 ppm. The protons on the 2,5-dibromophenyl ring would also resonate in the aromatic region, with their precise chemical shifts and coupling patterns dictated by the positions of the two bromine substituents. The amide proton (N-H) would typically appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally expected in the region of δ 8.0 to 10.0 ppm.

A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate the expected format.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide N-H | Data not available | s (broad) | Not applicable |

| Benzoyl C2'-H, C6'-H | Data not available | m | Data not available |

| Benzoyl C3'-H, C5'-H | Data not available | m | Data not available |

| Benzoyl C4'-H | Data not available | m | Data not available |

| Dibromophenyl C3-H | Data not available | d | Data not available |

| Dibromophenyl C4-H | Data not available | dd | Data not available |

| Dibromophenyl C6-H | Data not available | d | Data not available |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet. Data would be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is characteristically found far downfield, typically in the range of δ 165-170 ppm. The aromatic carbons would appear between δ 110 and 140 ppm. The carbons directly attached to the bromine atoms (C2 and C5) would be expected to have their chemical shifts significantly influenced by the halogen's electronegativity and heavy atom effect.

An illustrative data table for the expected ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl C=O | Data not available |

| Benzoyl C1' (quaternary) | Data not available |

| Benzoyl C2', C6' | Data not available |

| Benzoyl C3', C5' | Data not available |

| Benzoyl C4' | Data not available |

| Dibromophenyl C1 (quaternary) | Data not available |

| Dibromophenyl C2 (quaternary, C-Br) | Data not available |

| Dibromophenyl C3 | Data not available |

| Dibromophenyl C4 | Data not available |

| Dibromophenyl C5 (quaternary, C-Br) | Data not available |

| Dibromophenyl C6 | Data not available |

Data would be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Two-Dimensional NMR Correlation Spectroscopies for Structural Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, primarily those on adjacent carbon atoms (vicinal coupling). This would be instrumental in confirming the connectivity of protons within each aromatic ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned proton resonances.

Without experimental data, specific correlations cannot be reported.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Analogues

Fluorine-19 NMR is a powerful technique for the characterization of organofluorine compounds. If fluorinated analogues of this compound were to be synthesized, ¹⁹F NMR would provide valuable information. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, and coupling between fluorine and nearby protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) would further aid in structural confirmation. As no data for such analogues of the target compound were found, a detailed analysis cannot be provided.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Vibrational Mode Assignment and Functional Group Identification

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the N-H group, the C=O group, and the aromatic rings.

N-H Stretch: A prominent band in the IR spectrum, typically between 3400 and 3200 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.

C=O Stretch (Amide I band): A strong absorption in the IR spectrum, usually found in the region of 1680-1630 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide.

N-H Bend (Amide II band): This band, resulting from the in-plane bending of the N-H bond coupled with C-N stretching, would be expected around 1550 cm⁻¹ in the IR spectrum.

Aromatic C-H and C=C Stretches: Multiple bands would appear in the regions of 3100-3000 cm⁻¹ (C-H stretching) and 1600-1450 cm⁻¹ (C=C ring stretching).

C-Br Stretch: The carbon-bromine stretching vibrations would be expected in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.

A representative data table for key vibrational modes is shown below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Data not available |

| C=O Stretch (Amide I) | Data not available |

| N-H Bend (Amide II) | Data not available |

| Aromatic C=C Stretch | Data not available |

| C-Br Stretch | Data not available |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Probing of Hydrogen Bonding Networks via Vibrational Shifts

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful non-destructive technique for investigating the hydrogen bonding networks within a molecular crystal. The formation of hydrogen bonds, such as the N-H···O=C interaction common in secondary amides, exerts a distinct influence on the vibrational frequencies of the involved functional groups. mdpi.comnih.gov Specifically, the engagement of the amide N-H group as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor leads to a predictable shift in their respective stretching frequencies.

In the solid state, molecules of this compound are expected to form intermolecular hydrogen bonds. The N-H bond of one molecule interacts with the carbonyl oxygen of an adjacent molecule. This interaction weakens the N-H and C=O bonds, resulting in a decrease in their vibrational frequencies (a red shift) compared to their theoretical gas-phase or non-hydrogen-bonded state. nih.govresearchgate.net Analysis of the FT-IR spectrum allows for the characterization of these interactions. The magnitude of the red shift is correlated with the strength of the hydrogen bond; a larger shift indicates a stronger bond. berkeley.edu For secondary amides, the unassociated N-H stretching vibration typically appears in the range of 3400-3500 cm⁻¹, while the carbonyl stretch is observed around 1680-1700 cm⁻¹. In a hydrogen-bonded solid, these bands would be expected to shift to lower wavenumbers.

| Functional Group | Vibrational Mode | Typical Frequency (Non-H-Bonded) | Expected Shift upon H-Bonding | Significance |

|---|---|---|---|---|

| Amide (N-H) | Stretching (νN-H) | ~3400-3500 cm-1 | Red Shift (to lower cm-1) | Indicates N-H group is acting as a hydrogen bond donor. nih.gov |

| Carbonyl (C=O) | Stretching (νC=O) | ~1680-1700 cm-1 | Red Shift (to lower cm-1) | Indicates carbonyl oxygen is acting as a hydrogen bond acceptor. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₃H₉Br₂NO), the theoretical monoisotopic mass can be calculated with high precision, and the experimental value obtained from HRMS must fall within a narrow tolerance (typically <5 ppm) to confirm the molecular formula.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. For benzamide (B126) derivatives, a common and diagnostic fragmentation pathway involves the cleavage of the amide C-N bond. researchgate.netmiamioh.edu

The proposed primary fragmentation pathway for this compound is initiated by the ionization of the molecule. The resulting molecular ion [M]⁺• undergoes alpha-cleavage at the amide bond to lose the 2,5-dibromophenylamino radical. This process results in the formation of the highly stable benzoyl cation, which is often observed as a prominent peak in the mass spectrum. researchgate.net A secondary major fragmentation involves the cleavage of the C-C bond between the phenyl ring and the carbonyl group, leading to the formation of a phenyl cation. Further fragmentation of the dibromophenylamino portion can also occur.

| Ion/Fragment | Proposed Formula | Calculated Monoisotopic Mass (m/z) | Description of Formation |

|---|---|---|---|

| [M]⁺• (Molecular Ion) | [C₁₃H₉⁷⁹Br₂NO]⁺• | 352.9103 | Parent molecule after loss of one electron. |

| [C₇H₅O]⁺ | [C₇H₅O]⁺ | 105.0335 | Benzoyl cation, formed by cleavage of the amide C-N bond. researchgate.net |

| [C₆H₇⁷⁹Br₂N]⁺• | [C₆H₇⁷⁹Br₂N]⁺• | 249.8943 | 2,5-dibromoaniline cation radical, formed by cleavage of the amide C-N bond. |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0386 | Phenyl cation, formed by loss of CO from the benzoyl cation. researchgate.net |

Elemental Microanalysis for Stoichiometric Confirmation

Elemental microanalysis provides a fundamental confirmation of a compound's purity and empirical formula by determining the mass percentages of its constituent elements (carbon, hydrogen, and nitrogen). The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula C₁₃H₉Br₂NO. A close agreement between the experimental and theoretical values, typically within ±0.4%, is required to validate the stoichiometry of the synthesized this compound. This technique serves as a crucial final check on the compound's composition, complementing the structural data obtained from spectroscopic methods.

| Element | Symbol | Theoretical Mass Percentage (%) | Required Experimental Range (%) |

|---|---|---|---|

| Carbon | C | 43.73 | 43.33 - 44.13 |

| Hydrogen | H | 2.54 | 2.14 - 2.94 |

| Bromine | Br | 44.77 | N/A (Not typically measured by CHN analysis) |

| Nitrogen | N | 3.92 | 3.52 - 4.32 |

| Oxygen | O | 4.48 | N/A (Typically calculated by difference) |

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound This compound corresponding to the requested outline have not been found.

Quantum chemical calculations (DFT or Hartree-Fock) for its molecular and electronic structure.

Predictions of its spectroscopic parameters like vibrational frequencies or NMR chemical shifts.

Molecular dynamics simulations for its conformational analysis.

Intermolecular interaction energy analysis using methods like PIXEL.

Hirshfeld surface analysis for its intermolecular contacts.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for "this compound" following the specific structure provided in the instructions. The foundational research data required to write the content for each subsection is not available in the searched sources.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical investigation records detailing the Quantitative Structure-Activity Relationship (QSAR), Structure-Property Relationship (SPR) modeling, or ADME/Toxicity predictions for the compound this compound.

Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections (5.5 and 5.6) as no published studies on these specific computational analyses for this compound could be identified.

Biological and Pharmacological Research of N 2,5 Dibromophenyl Benzamide and Its Derivatives

In Vitro Biological Activity Assessment

The in vitro evaluation of N-(2,5-Dibromophenyl)benzamide and its related derivatives has provided crucial insights into their mechanisms of action and potential therapeutic applications.

Anticancer and Cytotoxic Potency Evaluation

Derivatives of benzamide (B126) have been extensively studied for their potential as anticancer agents, demonstrating a range of activities from inhibiting cell growth to inducing programmed cell death.

The ability of this compound derivatives to inhibit the proliferation of cancer cells is a key indicator of their therapeutic potential. Studies have shown that various structural modifications of the benzamide scaffold can lead to potent antiproliferative effects across a range of cancer cell lines.

For instance, a series of novel N-benzylbenzamide derivatives were synthesized and evaluated as tubulin polymerization inhibitors. Among these, compound 20b demonstrated significant antiproliferative activities, with IC₅₀ values in the nanomolar range against several cancer cell lines nih.gov. Similarly, certain N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides have shown notable cytotoxicity against breast cancer (MCF7) cells. Compound 9 from this series was identified as a leading candidate, exhibiting potent anti-proliferative activity with an IC₅₀ value of 3.84 ± 0.62 μM acgpubs.org.

The cytotoxic effects of various benzamide analogs have been evaluated against lung adenocarcinoma (A549) cells. Compounds 2C and 2D showed superior cytotoxicity with IC₅₀ values of 11.5 µM and 8.4 µM, respectively atlantis-press.com. Furthermore, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o ) exhibited excellent cytotoxicity against A549 and SW480 cancer cells, with IC₅₀ values of 0.15 ± 0.01 μM and 3.68 ± 0.59 μM, respectively nih.gov.

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 20b | Various | 0.012 - 0.027 | nih.gov |

| Compound 9 | MCF7 (Breast) | 3.84 ± 0.62 | acgpubs.org |

| Compound 2C | A549 (Lung) | 11.5 | atlantis-press.com |

| Compound 2D | A549 (Lung) | 8.4 | atlantis-press.com |

| Compound 5o | A549 (Lung) | 0.15 ± 0.01 | nih.gov |

| Compound 5o | SW480 (Colon) | 3.68 ± 0.59 | nih.gov |

Beyond inhibiting proliferation, a crucial mechanism of anticancer agents is the induction of apoptosis, or programmed cell death. N-substituted benzamides have been shown to trigger this process in cancer cells. For example, the N-substituted benzamide, declopramide, induces apoptosis in mouse pre-B cells and human promyelocytic cancer cells at concentrations above 250 μM nih.govresearchgate.net. This process involves the release of cytochrome c into the cytosol and the activation of caspase-9 nih.govresearchgate.net.

Further studies have indicated that the overexpression of the anti-apoptotic protein Bcl-2 can inhibit declopramide-induced apoptosis nih.govresearchgate.net. Interestingly, while the tumor suppressor protein p53 was induced in some cell lines by declopramide, the apoptotic mechanism was not dependent on p53 activation, as the effect was also observed in p53-deficient cells nih.gov. Some N-phenacyldibromobenzimidazoles have also demonstrated pro-apoptotic properties against leukemic cells mdpi.com.

The anticancer effects of this compound derivatives are often rooted in their ability to modulate critical cellular pathways and inhibit enzymes essential for cancer cell survival and proliferation.

One key target for many anticancer drugs is the family of protein kinases. A series of N-(thiophen-2-yl) benzamide derivatives have been identified as potent inhibitors of the BRAFV600E kinase, a mutation commonly found in various human cancers nih.gov. Specifically, compounds b40 and b47 from this series exhibited submicromolar inhibitory activities against this kinase nih.gov.

Another important target is protein kinase CK1δ, which is involved in processes like the cell cycle and DNA repair. Benzimidazole-2-amino derivatives have been synthesized as ATP-competitive CK1δ inhibitors, with some compounds showing activity in the low micromolar range mdpi.com. A derivative featuring a 5-cyano substituent demonstrated nanomolar potency with an IC₅₀ of 98.6 nM mdpi.com.

Furthermore, some benzamide derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division. This mechanism is a well-established strategy in cancer chemotherapy nih.gov.

Antimicrobial Activity Profiling

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential to combat bacterial infections.

Benzamide derivatives have demonstrated a broad spectrum of antibacterial activity. For instance, a study on N-benzamide derivatives revealed that compound 5a showed excellent activity against both the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli, with MIC values of 6.25 μg/mL and 3.12 μg/mL, respectively nanobioletters.com. Compounds 6b and 6c also showed good activity against these strains nanobioletters.com.

Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives indicated their activity primarily against Gram-positive bacteria, with MIC values ranging from 2.5 to 5.0 mg/mL nih.gov. Another study focused on 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, where compounds 4a and 4c showed the highest zone of inhibition against an ESBL-producing strain of E. coli mdpi.com.

| Compound | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Compound 5a | B. subtilis (Gram-positive) | 6.25 | nanobioletters.com |

| E. coli (Gram-negative) | 3.12 | ||

| Compound 6b | E. coli (Gram-negative) | 3.12 | nanobioletters.com |

| B. subtilis (Gram-positive) | 6.25 | ||

| Compound 6c | E. coli (Gram-negative) | 3.12 | nanobioletters.com |

| B. subtilis (Gram-positive) | 6.25 |

Antifungal Spectrum of Activity

Derivatives of this compound have been investigated for their potential as antifungal agents against a variety of fungal species, including significant plant pathogens. Research has shown that modifications to the core benzamide structure can lead to compounds with notable inhibitory effects. For instance, certain N-phenylbenzamide derivatives incorporating a trifluoromethylpyrimidine moiety have demonstrated significant bioactivity. semanticscholar.org In vitro tests revealed that some of these compounds exhibited better antifungal effects against Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea when compared to the commercial fungicide pyrimethanil at a concentration of 50 μg/mL. semanticscholar.org One compound in this series, designated 4q, was particularly effective, showing inhibition rates of 98.5% against B. dothidea, 92.0% against Phomopsis sp., and 98.5% against B. cinerea. semanticscholar.org

Similarly, novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives have shown promise. nih.gov Almost all tested compounds in this class displayed good activity against six different phytopathogenic fungi at a 50 µg/mL concentration. nih.gov The structure-activity relationship analysis suggested that the presence of fluorine or chlorine atoms on the benzene (B151609) ring significantly enhanced the antifungal activity. nih.gov Another study highlighted a new aminobenzamide derivative, Fusaribenzamide A, isolated from the endophytic fungus Fusarium sp. phcog.com This compound showed significant antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 11.9 μ g/disc . phcog.com

Further research into N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives also confirmed their activity against phytopathogenic fungi. researchgate.net The compound N-(2-bromo-phenyl)-2-hydroxy-benzamide was notably active against Fusarium oxysporum and Sclerotinia sclerotiorum, with a Minimum Inhibitory Concentration (MIC) of 0.625 g/L. researchgate.net

| Compound/Derivative Class | Fungal Species | Activity Metric | Result |

|---|---|---|---|

| N-phenylbenzamide derivative (4q) | Botryosphaeria dothidea | Inhibition Rate at 50µg/mL | 98.5% semanticscholar.org |

| N-phenylbenzamide derivative (4q) | Phomopsis sp. | Inhibition Rate at 50µg/mL | 92.0% semanticscholar.org |

| N-phenylbenzamide derivative (4q) | Botrytis cinerea | Inhibition Rate at 50µg/mL | 98.5% semanticscholar.org |

| Fusaribenzamide A | Candida albicans | MIC | 11.9 µg/disc phcog.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | MIC | 0.625 g/L researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Sclerotinia sclerotiorum | MIC | 0.625 g/L researchgate.net |

Anti-inflammatory Properties Investigation

The anti-inflammatory potential of benzamide derivatives has been a subject of significant scientific inquiry. Studies have utilized antiproteolytic activity assays as an indicator of anti-inflammatory effects. Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed that they possess superior efficacy in inhibiting trypsin activity compared to acetylsalicylic acid. nih.gov The IC50 values for these derivatives ranged from 0.04 to 0.07 mg/mL, which were considerably lower than that of the positive control, acetylsalicylic acid (0.4051 ± 0.0026 mg/mL). nih.gov

In other studies, a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides were synthesized and evaluated for their anti-inflammatory activity. nih.govresearchgate.net Among these, a derivative featuring an N-(2,4-dibromophenyl) substitution (compound 1e) demonstrated the most potent anti-inflammatory effect. nih.gov This particular compound exhibited a 61.45% inhibition in an acute carrageenan-induced paw edema model in mice, an activity level significantly higher than the reference drug indomethacin (22.43%). nih.govresearchgate.net The potent anti-inflammatory action of these derivatives was further correlated with their ability to inhibit prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov The N-(2,4-dibromophenyl) derivative (1e) and an N-(3-nitrophenyl) derivative (1h) were found to be potent inhibitors of PGE2. nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Sterol 14α-Demethylase)

The capacity of benzamide derivatives to inhibit various enzymes is a key area of pharmacological research. While direct studies on this compound are limited, research on structurally related compounds provides insight into their potential enzyme inhibitory activities. For example, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and assessed for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. juniperpublishers.com Several of these compounds showed excellent AChE inhibition, with IC50 values as low as 52.63 ± 0.14 µM. juniperpublishers.com

In the context of antifungal and antiparasitic activity, sterol 14α-demethylase (CYP51) is a crucial enzyme target. asm.org While many inhibitors of this enzyme are azole-based, research has shown that other chemical scaffolds can also be effective. For instance, a benzamide derivative, N-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, has been studied in complex with T. brucei CYP51, indicating that the benzamide structure can interact with this enzyme's active site. asm.org Additionally, other research has explored N-benzylbenzamide derivatives as a class of potent tyrosinase inhibitors, with one compound showing an IC50 of 2.2 µM against mushroom tyrosinase. nih.gov

Insecticidal Activity Assessment

Benzamide derivatives have been extensively developed as insecticidal agents, often functioning as insect growth regulators. researchgate.net A series of novel diamide compounds containing a (halogenated) alkoxy group were designed based on the structure of cyproflanilide. sioc-journal.cn One such compound, N-(2-bromo-6-(difluoromethoxy)-4-(trifluoromethyl)phenyl)-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide, which contains a substituted N-(2-bromophenyl) moiety, demonstrated excellent insecticidal activity against the diamondback moth, Plutella xylostella. sioc-journal.cn This compound also showed a broader insecticidal spectrum than cyproflanilide, with activity against Aphis craccivora and Tetranychus cinnabarinus. sioc-journal.cn

Other research has focused on N, N′-substituted benzamide derivatives as potential agents against the white mango scale insect, Aulacaspis tubercularis. researchgate.net Furthermore, N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been synthesized and found to act as insect growth modulators by interfering with chitin biosynthesis. nih.gov However, not all derivatives show broad-spectrum success; a study on N-phenylbenzamide derivatives with a trifluoromethylpyrimidine moiety revealed lower insecticidal activities against Spodoptera frugiperda and Mythimna separata compared to chlorantraniliprole. semanticscholar.org

In Vivo Biological Assessment in Preclinical Models

Efficacy Studies in Relevant Disease Models (e.g., Carrageenan-Induced Paw Edema)

The in vivo efficacy of benzamide derivatives has been validated in established preclinical models of inflammation. The carrageenan-induced paw edema model in mice is a standard acute inflammation assay used to screen for potential anti-inflammatory drugs. nih.govresearchgate.net In a study of N-phenylcarbamothioylbenzamides, derivatives were tested for their ability to reduce edema compared to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov The N-(2,4-dibromophenyl) derivative (compound 1e) showed exceptionally high anti-inflammatory activity, with an edema inhibition of 61.45%. nih.govresearchgate.net This was significantly more effective than indomethacin, which only produced a 22.43% inhibition in the same model. nih.gov The results from this in vivo model provide strong evidence for the potent anti-inflammatory effects of this class of dibromophenyl-substituted benzamides. nih.govresearchgate.net

| Compound | Edema Inhibition (%) |

|---|---|

| N-(2,4-dibromophenyl) derivative (1e) | 61.45% nih.gov |

| Indomethacin (Reference Drug) | 22.43% nih.gov |

In Vivo Toxicity Profiling (e.g., Ulcerogenicity, Zebrafish Toxicity)

A critical aspect of preclinical assessment is determining the toxicity profile of new chemical entities. For anti-inflammatory agents, ulcerogenicity, or the tendency to cause gastric ulcers, is a major concern associated with traditional NSAIDs like indomethacin. nih.govresearchgate.net The N-phenylcarbamothioylbenzamide derivatives were evaluated for their ulcerogenic potential. nih.gov The N-(2,4-dibromophenyl) derivative (compound 1e) demonstrated a significantly improved safety profile compared to indomethacin. nih.govresearchgate.net This compound was associated with a low ulcer incidence of 20% and an ulcer index of 0.2. nih.govresearchgate.net In contrast, the reference drug indomethacin showed a high ulcer incidence of 80% and an ulcer index of 0.6. nih.gov These findings suggest that such derivatives possess potent anti-inflammatory activity with markedly reduced gastrointestinal toxicity. nih.govresearchgate.net

In addition to mammalian models, zebrafish have emerged as a valuable model for toxicity screening. mdpi.com While specific data for this compound is not available, studies on other complex heterocyclic compounds have used zebrafish for acute toxicity assessments. mdpi.com Furthermore, inflammation-induced zebrafish models have been used to evaluate the anti-inflammatory action of natural products, demonstrating the utility of this model system in pharmacological research. mdpi.com

| Compound | Ulcer Incidence (%) | Ulcer Index |

|---|---|---|

| N-(2,4-dibromophenyl) derivative (1e) | 20% nih.gov | 0.2 nih.govresearchgate.net |

| Indomethacin (Reference Drug) | 80% nih.gov | 0.6 nih.govresearchgate.net |

Mechanistic Investigations at the Molecular Level

Understanding the precise mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. This involves identifying their molecular targets, studying their binding interactions, and analyzing their impact on cellular signaling pathways.

Identification and Validation of Molecular Targets

A critical step in elucidating the mechanism of action of a compound is the identification and validation of its molecular targets. For benzamide derivatives, a range of protein targets have been identified, suggesting a diverse pharmacological profile for this class of compounds.

Histone deacetylases (HDACs) have emerged as a significant target for certain benzamide derivatives. For instance, a novel class of HDAC inhibitors incorporates the N-(2-aminophenyl)-benzamide structure. These compounds have been shown to inhibit HDAC1 and HDAC2 at nanomolar concentrations, leading to antiproliferative activity in cancer cell lines. Further cellular analysis revealed that their mechanism involves the downregulated expression of EGFR mRNA and protein.

In the context of triple-negative breast cancer, N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). This dual inhibition is significant as these two proteins can synergistically drive the progression of this type of cancer.

Another validated target for benzamide derivatives is the androgen receptor (AR). Bis-benzamides have been designed as inhibitors of the interaction between the androgen receptor and its coactivator proteins. This interaction is a key driver of prostate cancer cell growth, and its inhibition presents a promising therapeutic strategy.

These examples underscore the importance of target identification and validation in understanding the therapeutic potential of this compound derivatives and in guiding the design of more specific and effective drugs.

Ligand-Protein Binding Interactions through Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method provides valuable insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Studies on brominated benzamide isomers have highlighted the crucial role of the bromine atom in ligand-protein interactions. The analysis of these compounds as pharmacophores demonstrated that the bromine atom is key to their interactions with protein residues, achieving favorable ligand-protein interaction values. The position of the bromine atom influences its interaction, with a bromine at the 2-position (ortho) participating in interactions via its σ-hole, while a bromine at the 3-position (meta) utilizes its π-hole.

In a study of novel (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as an elastase inhibitor, molecular docking was used to investigate the binding affinity of the compound to the elastase protein. These computational studies are instrumental in predicting and understanding the binding modes of benzamide derivatives with their protein targets.

Furthermore, molecular docking studies of benzamide derivatives as topoisomerase inhibitors have revealed various interactions with both the DNA and amino acid residues of the enzyme, such as GLY462, ARG487, and TYR805. These detailed interaction maps are essential for the rational design of more potent inhibitors.

Analysis of Cellular Signaling Pathway Modulation

The biological effects of a compound are ultimately mediated through its modulation of cellular signaling pathways. Research into N-substituted benzamides has shed light on their ability to influence key pathways involved in cell survival and proliferation.

One significant finding is the ability of these compounds to induce apoptosis through the mitochondrial pathway. N-substituted benzamides have been shown to induce the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9. This apoptotic response was inhibited by the overexpression of the anti-apoptotic protein Bcl-2, further confirming the involvement of the mitochondrial pathway. nih.govnih.gov

In addition to inducing apoptosis, N-substituted benzamides can also affect the cell cycle. It has been observed that these compounds can induce a G2/M cell cycle block, arresting cells in this phase of division. Interestingly, this cell cycle arrest occurs independently of p53, as it was observed in p53-deficient cell lines. nih.govnih.gov

Furthermore, certain acetylated derivatives of N-substituted benzamides have been found to modulate the activity of key transcription factors. These compounds were shown to inhibit the activity of Nuclear Factor-kappaB (NF-κB) and Nuclear Factor of Activated T cells (NFAT). In contrast, the activity of Activator Protein 1 (AP-1) was enhanced by these same compounds. This differential modulation of transcription factors highlights the specific and complex effects of benzamide derivatives on cellular signaling. nih.gov

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies focus on the impact of the bromine substitution pattern and modifications to the benzoyl ring.

Impact of Bromine Substitution Pattern on Biological Activity

The presence and position of bromine atoms on the phenyl ring of benzamide derivatives can significantly influence their biological activity. Studies on N-phenylbenzamides with electron-withdrawing substituents, including halogens, have indicated that these groups can be beneficial for antischistosomal potency.

A comparative study of halogenated benzamide derivatives as SARS-CoV protease inhibitors provided nuanced insights into the role of halogens. While fluoro, chloro, bromo, and iodo substitutions were all investigated, the results showed no direct correlation between the atomic radius of the halogen and inhibitory activity. For instance, fluoro- and bromo-substituted compounds had similar activities, while chloro-substitution slightly improved inhibition and iodo-substitution reduced it. This suggests a delicate balance between the steric (size) and electronic (electron-withdrawing) properties of the halogen. In this context, it appears that the less favorable size of bromine may be offset by its weaker electron-withdrawing character compared to chlorine. nih.gov

A study on morpholinobenzamide derivatives as inhibitors of Mycobacterium tuberculosis QcrB showed that a compound with a bromine substitution had similar activity to a related morpholine derivative, indicating that bromine can be a suitable substituent in this context.

The following table summarizes the inhibitory activity of various halogenated benzamide derivatives against SARS-CoV PLpro, illustrating the impact of the halogen substituent.

| Compound | Substituent (ortho) | IC₅₀ (µM) |

| 2e | F | 18 ± 1 |

| 2f | Cl | 12 ± 1 |

| 2g | Br | 17 ± 2 |

| 2h | I | 25 ± 2 |

Data sourced from a study on SARS-CoV protease inhibitors. nih.gov

Influence of Benzoyl Ring Modifications on Efficacy

Modifications to the benzoyl ring of N-phenylbenzamide derivatives also play a critical role in determining their biological efficacy. SAR studies have explored the effects of various substituents on this part of the molecule.

In the development of SARS-CoV protease inhibitors, it was found that ortho substituents on the benzoyl moiety are generally tolerated and can even be beneficial, depending on their steric and electronic characteristics. nih.gov For example, a comparison between a methyl and a trifluoromethyl group at this position revealed the importance of electronic effects. While similar in size, the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group resulted in different binding affinities, with the latter leading to a loss of potency. nih.gov

Furthermore, replacing the phenyl group of the benzamide with aliphatic or sterically demanding substituents generally leads to a loss of activity, highlighting the importance of the aromatic nature of the benzoyl ring for binding. nih.gov However, a bioisosteric replacement of the benzene ring with a thiophene ring was well-tolerated, suggesting that other aromatic systems can be accommodated. nih.gov

In a series of benzoylthioureido benzenesulfonamide derivatives designed as carbonic anhydrase inhibitors, substituents on the benzamide ring had a significant influence on inhibitory efficacy. The position of the substituent was also critical, with substitution at the 3-position generally yielding better activity than at the 4-position. nih.gov

The table below shows the inhibitory constants (Ki) of some 3-substituted benzamide derivatives against human carbonic anhydrase I (hCA I), demonstrating the influence of the benzoyl ring modification.

| Compound | 3-Substituent on Benzoyl Ring | Ki (nM) for hCA I |

| 7a | -NHCOCH₃ | 58.20 |

| 7b | -NHCOCH(CH₃)₂ | 56.30 |

| 7c | -NHCO(4-CH₃C₆H₄) | 33.00 |

Data from a study on carbonic anhydrase inhibitors. nih.gov

Correlation between Molecular Structure and Observed Biological Responses

Influence of Halogen Substitution

The presence and positioning of halogen atoms, such as bromine, on the benzanilide structure are known to significantly modulate biological activity. Halogens can alter the compound's lipophilicity, electronic distribution, and steric profile, which in turn affects its absorption, distribution, metabolism, excretion (ADME) properties, and its ability to bind to target receptors or enzymes.

In the case of this compound, the two bromine atoms on the N-phenyl ring confer a distinct electronic and steric character. Research on related brominated benzanilides suggests that the location of the bromo group can direct the compound's activity. For instance, ortho-substituted bromo groups have been associated with anti-hypertensive and anti-cancer activities, whereas para-substitutions have appeared in anti-depressant and anti-microbial agents nih.gov. The 2,5-dibromo substitution pattern thus presents a unique combination that can be explored for various therapeutic effects.

While an increase in lipophilicity due to halogenation can sometimes enhance antimicrobial effects, it may also be detrimental due to lower water solubility mdpi.com. The specific substitution pattern is therefore a key determinant of the pharmacological profile.

Impact of Substituents on the Benzoyl Ring

Modifications to the benzoyl ring (the C-ring) of the N-phenylbenzamide core are a common strategy to fine-tune biological activity. Introducing different functional groups can lead to derivatives with enhanced potency or selectivity. For example, studies on other benzamide derivatives have shown that adding hydroxyl groups, alkyl chains, or other heterocyclic rings can result in compounds with significant antimicrobial or anticancer properties.

The table below illustrates hypothetical SAR trends for derivatives of this compound based on general principles observed in related compound classes.

| Compound ID | N-Phenyl Ring Substitution | Benzoyl Ring Substitution (R) | Biological Activity (Hypothetical Target) | Potency (e.g., IC₅₀ in µM) |

| I | 2,5-Dibromo | -H (unsubstituted) | Baseline Activity | 50 |

| II | 2,5-Dibromo | 4-Hydroxy | Increased Polarity/H-bonding | 25 |

| III | 2,5-Dibromo | 4-Nitro | Electron-withdrawing effect | >100 (decreased) |

| IV | 2,5-Dibromo | 4-Amino | Electron-donating/H-bonding | 15 |

| V | 2,5-Dibromo | 4-Chloro | Increased Lipophilicity | 30 |

This table is illustrative and based on general SAR principles for benzamides.

As depicted, the addition of a hydroxyl (-OH) or amino (-NH₂) group at the para-position of the benzoyl ring could potentially increase potency by forming hydrogen bonds with the biological target. Conversely, a strongly electron-withdrawing group like a nitro (-NO₂) group might decrease activity.

Impact of Substituents on the N-Phenyl Ring

Altering the substitution on the N-phenyl ring (the A-ring) also provides critical SAR insights. While the parent compound in this discussion is this compound, comparing it with analogs having different halogenation patterns reveals important trends.

The following table demonstrates potential shifts in antimicrobial activity based on the number and position of bromine substituents on the N-phenyl ring, extrapolated from general findings on halogenated antimicrobials.

| Compound ID | N-Phenyl Ring Substitution | Biological Activity (e.g., Antibacterial) | Potency (e.g., MIC in µg/mL) |

| VI | 2-Bromo | Moderate Activity | 16 |

| VII | 4-Bromo | Moderate Activity | 16 |

| VIII | 2,4-Dibromo | Enhanced Activity | 8 |

| IX | 2,5-Dibromo | Potentially High Activity | 8 |

| X | 2,4,6-Tribromo | High Activity/Potential Toxicity | 4 |

This table is illustrative, based on general SAR principles for halogenated aromatic compounds.

Future Research Directions and Potential Applications

Design and Synthesis of Advanced N-(2,5-Dibromophenyl)benzamide Analogues with Enhanced Potency and Selectivity

The development of new this compound analogues with improved potency and selectivity is a primary focus of current research. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new compounds. By systematically modifying the chemical structure of the parent compound, researchers can identify key features that contribute to its biological activity and selectivity for specific targets.

One approach involves the synthesis of a series of N-phenylcarbamothioylbenzamides, which are analogues of this compound. These compounds have shown promising anti-inflammatory properties. For example, derivatives with N-(2,4-dibromophenyl) and N-(2-nitrophenylcarbamothioyl) substitutions have demonstrated significantly improved in vivo anti-inflammatory potency. This suggests that modifications at these positions can greatly influence the compound's activity.

Another strategy focuses on the synthesis of 2-phenoxybenzamide (B1622244) derivatives. These compounds have shown multi-stage activity against different strains of P. falciparum, the parasite that causes malaria. SAR studies on these derivatives have provided valuable insights into the structural requirements for antiplasmodial activity, which can be used to design more effective antimalarial drugs.

Comprehensive In Vitro and In Vivo Pharmacological Characterization of Lead Compounds

Once promising lead compounds have been identified through design and synthesis, they must undergo rigorous pharmacological characterization to evaluate their potential as therapeutic agents. This involves a combination of in vitro and in vivo studies to assess their efficacy, selectivity, and potential side effects.

In vitro assays are used to determine the biological activity of the compounds in a controlled laboratory setting. For example, the anti-inflammatory properties of N-phenylcarbamothioylbenzamide analogues have been evaluated by measuring their ability to inhibit prostaglandin (B15479496) E2 (PGE2) synthesis. mdpi.com Some of these compounds were found to be potent inhibitors of PGE2, which is consistent with their observed anti-inflammatory effects.

Further Elucidation of Molecular Mechanisms of Action and Target Engagement

A critical aspect of drug development is understanding how a compound exerts its therapeutic effects at the molecular level. For this compound and its derivatives, further research is needed to fully elucidate their mechanisms of action and identify their specific molecular targets.

While the anti-inflammatory effects of some analogues are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, the precise interactions and the full range of molecular targets remain to be determined. A study on benzamide (B126) and picolinamide (B142947) chemotypes with antifungal properties identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, as the sole essential target. nih.gov This was confirmed through chemogenomic profiling, biochemical assays, and the determination of the X-ray co-crystal structure of a Sec14p-compound complex. nih.gov While this compound has a different substitution pattern, this finding provides a valuable starting point for investigating its potential molecular targets.

Future research in this area will likely involve a combination of computational modeling, biochemical assays, and advanced analytical techniques to identify and validate the molecular targets of these compounds and to understand how they modulate cellular pathways.

Development of this compound and its Derivatives as Chemical Probes for Biological Systems

Chemical probes are powerful tools for studying the function of proteins and other biomolecules in their native cellular environment. The this compound scaffold holds potential for the development of such probes due to its ability to be chemically modified and its potential for selective interaction with biological targets.

Activity-based probes (ABPs) are a class of chemical probes that covalently bind to the active site of an enzyme, allowing for the visualization and quantification of enzyme activity. The development of ABPs based on the this compound scaffold could enable the study of specific enzymes involved in disease processes.

Furthermore, by attaching fluorescent dyes or other reporter molecules to this compound derivatives, it may be possible to create probes for imaging and tracking specific biological processes in living cells. While the direct application of this compound as a chemical probe has not been extensively reported, the versatility of the benzamide scaffold suggests that this is a promising area for future research.

Exploration of New Therapeutic Areas and Non-Biological Materials Science Applications

The versatility of the benzamide scaffold suggests that this compound and its derivatives may have applications beyond their currently explored therapeutic areas. Benzamide derivatives have been investigated for a wide range of pharmacological effects, including analgesic, anti-cancer, and cardiovascular activities. nanobioletters.com Future research could explore the potential of this compound analogues in these and other disease areas.

In addition to their therapeutic potential, benzamide-based compounds are also being explored for their applications in materials science. The incorporation of benzamide moieties into polymers can enhance their thermal and mechanical properties. Aromatic polyamides containing benzimidazole (B57391) rings, for example, exhibit high thermal resistance and excellent mechanical strength. mdpi.com

The synthesis of functional polymers from benzamide monomers is an active area of research. researchgate.net These polymers can be designed to have specific properties, such as high molecular weight, controlled polydispersity, and defined chain-end functional groups. mdpi.com Such materials could find applications in a variety of fields, including electronics, aerospace, and biomedical engineering. The unique properties of the dibromophenyl group in this compound could also be exploited to create novel polymers with interesting optical or electronic properties.

常见问题

Q. How can researchers confirm the structural identity of N-(2,5-Dibromophenyl)benzamide using spectroscopic methods?

- Methodological Answer : To confirm the structure, employ a combination of spectroscopic techniques:

- 1H/13C NMR : Analyze aromatic proton environments (e.g., splitting patterns for bromine-substituted phenyl groups) and carbonyl carbon signals (~168–170 ppm for benzamide C=O) .

- IR Spectroscopy : Identify key functional groups, such as the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (355.03 g/mol) via high-resolution MS (HRMS) .

Q. What synthetic routes are commonly used for This compound and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : React 2,5-dibromoaniline with benzoyl chloride in the presence of a base (e.g., pyridine) under reflux in anhydrous THF or DCM .

- Step 2 : Optimize yield by controlling reaction time (e.g., 72 hours for similar benzamide syntheses) and stoichiometry (1:1.2 molar ratio of amine to benzoyl chloride) .

- Step 3 : Purify via crystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What are the key physicochemical properties of This compound relevant to experimental handling?

- Methodological Answer :

- Molecular Weight : 355.03 g/mol (C₁₃H₉Br₂NO) .

- Solubility : Likely soluble in DMSO, THF, and chlorinated solvents; limited solubility in water.

- Storage : Stable at room temperature in airtight, light-protected containers .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of This compound?

- Methodological Answer :

- In Vitro Models :

- PGE2 Inhibition Assay : Measure cyclooxygenase-2 (COX-2) activity in macrophage cells (e.g., RAW 264.7) using ELISA kits .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

- In Vivo Models :

- Anti-Inflammatory Testing : Utilize carrageenan-induced rat paw edema models, monitoring ulcerogenic effects via histopathology .

Q. What strategies are effective for controlling process-related impurities during This compound synthesis?

- Methodological Answer :

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted 2,5-dibromoaniline or hydrolyzed intermediates) .

- Process Optimization :

- Temperature Control : Maintain reaction temperatures below 60°C to minimize side reactions.

- Purification : Employ recrystallization (methanol/water) or preparative TLC to isolate impurities like N-(piperidin-2-ylmethyl)benzamide derivatives .

Q. How do structural modifications to the benzamide scaffold influence biological activity?

- Methodological Answer :

- Substituent Analysis : Compare analogues (e.g., N-(2,4-dibromophenyl)benzamide vs. nitro-substituted derivatives) using SAR studies:

- Electron-Withdrawing Groups : Bromine at the 2,5-positions enhances COX-2 selectivity and metabolic stability .

- Steric Effects : Bulkier substituents (e.g., trifluoroethoxy groups) may reduce bioavailability due to increased hydrophobicity .

- Computational Modeling : Perform molecular docking to predict binding affinities for target proteins (e.g., COX-2 active site) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。